Tofacitinibcitrateimpurity71
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinibcitrateimpurity71 is a chemical compound related to tofacitinib citrate, a Janus kinase (JAK) inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . This compound is often studied to understand the purity and efficacy of tofacitinib citrate formulations .
Preparation Methods
The synthesis of tofacitinibcitrateimpurity71 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions . Industrial production methods focus on optimizing yield and purity while minimizing impurities .
Chemical Reactions Analysis
Tofacitinibcitrateimpurity71 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tofacitinibcitrateimpurity71 has several scientific research applications, including:
Mechanism of Action
Tofacitinibcitrateimpurity71 exerts its effects by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways that regulate immune responses . By inhibiting JAKs, this compound can modulate the activity of various cytokines, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Tofacitinibcitrateimpurity71 is unique compared to other similar compounds due to its specific inhibitory effects on JAK1 and JAK3 . Similar compounds include:
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications.
Properties
Molecular Formula |
C17H27N5O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C17H27N5O/c1-13-6-9-22(8-3-4-10-23)11-15(13)21(2)17-14-5-7-18-16(14)19-12-20-17/h5,7,12-13,15,23H,3-4,6,8-11H2,1-2H3,(H,18,19,20)/t13-,15+/m1/s1 |
InChI Key |
CUIHXZCGBLRNDG-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.